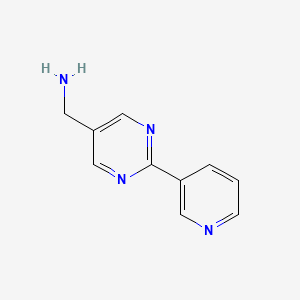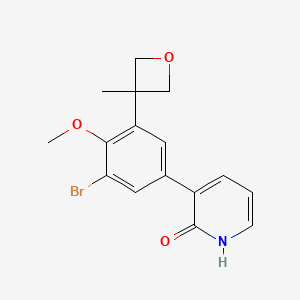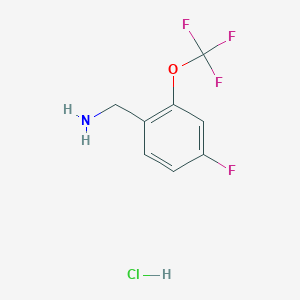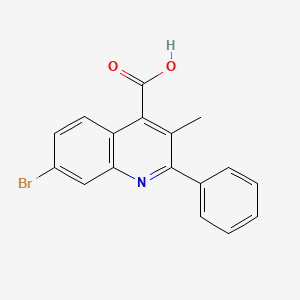
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is an organic compound belonging to the class of heterocyclic amines This compound features a pyridine ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives
科学的研究の応用
Chemistry
In chemistry, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. It can interact with enzymes, receptors, and other proteins, making it a valuable tool for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound derivatives have shown promise as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development as chemotherapeutic drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
類似化合物との比較
Similar Compounds
- (2-(Pyridin-2-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-4-YL)pyrimidin-5-YL)methanamine
- (2-(Pyridin-3-YL)pyrimidin-4-YL)methanamine
Uniqueness
Compared to similar compounds, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine exhibits unique structural features that enhance its reactivity and biological activity. The position of the methanamine group and the specific arrangement of the pyridine and pyrimidine rings contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(2-pyridin-3-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2 |
InChIキー |
NOQVIWWDGLEVQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)


![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)




![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
